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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzaldehyde

Cat. No.: B1361154

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
4-Fluoro-3-nitrobenzaldehyde (CAS No. 42564-51-2), a key intermediate in pharmaceutical
and chemical synthesis. This document is intended for researchers, scientists, and drug
development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

4-Fluoro-3-nitrobenzaldehyde (C7H4sFNOs, Molar Mass: 169.11 g/mol ) is a substituted
aromatic aldehyde. The presence and arrangement of the fluoro, nitro, and aldehyde functional
groups on the benzene ring give rise to a unique spectroscopic signature. This guide presents
a detailed characterization of this molecule using *H NMR, 3C NMR, FT-IR, and GC-MS
techniques, providing valuable data for its identification, purity assessment, and further
application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-
Fluoro-3-nitrobenzaldehyde.

'H NMR Spectral Data
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The *H NMR spectrum exhibits signals in the aromatic and aldehyde regions, consistent with
the structure of the molecule. The spectrum was recorded in deuterated chloroform (CDCls).
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Diagram of Proton Assignments on 4-Fluoro-3-nitrobenzaldehyde
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A diagram illustrating the proton assignments for 4-Fluoro-3-nitrobenzaldehyde.

3C NMR Spectral Data

The 13C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum
was also recorded in CDCls.
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Chemical Shift (8) ppm Assighment
189.9 C=0

154.0 (d, J = 260 Hz) C-4

139.0 C-3

134.5 C-1

132.0 C-6

125.0 (d, J = 20 Hz) C-5

118.0 (d, J = 25 Hz) C-2

Note: 'd' denotes a doublet, and 'J' represents the coupling constant, arising from the

interaction with the adjacent fluorine atom.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in 4-

Fluoro-3-nitrobenzaldehyde. The spectrum is typically recorded as a KBr pellet or a thin film.

Wavenumber (cm~?) Intensity Assignment

~3100 Medium Aromatic C-H stretch

2850, ~2750 Medium Aldehydic C-H stretch (Fermi
resonance doublet)

~1700 Strong C=0 stretch (aldehyde)

~1600, ~1475 Medium-Strong Aromatic C=C stretches

~1530 Strong Asymmetric NOz2 stretch

~1350 Strong Symmetric NOz2 stretch

~1250 Strong C-F stretch

Mass Spectrometry (MS)
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Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) provides
information about the molecular weight and fragmentation pattern of the molecule.[1]
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A simplified diagram of the proposed fragmentation pathway for 4-Fluoro-3-
nitrobenzaldehyde in GC-MS.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

A sample of 4-Fluoro-3-nitrobenzaldehyde (typically 5-10 mg) is dissolved in approximately
0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane (TMS) as an internal
standard. The solution is transferred to a 5 mm NMR tube. *H and 3C NMR spectra are
recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

FT-IR Spectroscopy

A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in
an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile
solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to
evaporate. The spectrum is recorded against a background of air or the pure KBr pellet.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl
acetate) is prepared. A small volume (typically 1 L) is injected into the gas chromatograph.
The GC is equipped with a capillary column suitable for the separation of aromatic compounds.
The oven temperature is programmed to ramp from a lower temperature to a higher
temperature to ensure good separation. The eluting compounds are introduced into the mass
spectrometer, which is operated in electron ionization (EI) mode.

Experimental Workflow Overview
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NMR Spectroscopy FT-IR Spectroscopy GC-MS Analysis
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A flowchart outlining the general workflow for the spectroscopic analysis of 4-Fluoro-3-
nitrobenzaldehyde.

This technical guide provides foundational spectroscopic data and methodologies for 4-Fluoro-
3-nitrobenzaldehyde. For more detailed information, researchers are encouraged to consult
the primary literature and spectral databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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